

# spectroscopic data of Neticonazole Hydrochloride (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	Neticonazole Hydrochloride	
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# Spectroscopic Data of Neticonazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Neticonazole Hydrochloride**, an imidazole-based antifungal agent. Due to the limited availability of public experimental spectra, this document presents a detailed analysis based on the compound's chemical structure, including predicted and representative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines detailed experimental protocols for acquiring such data for a small molecule pharmaceutical compound like **Neticonazole Hydrochloride**.

## **Core Spectroscopic Data**

The following sections summarize the expected spectroscopic data for **Neticonazole Hydrochloride** (C<sub>17</sub>H<sub>23</sub>ClN<sub>2</sub>OS, Molecular Weight: 338.9 g/mol ).[1] It is important to note that the data presented in the tables are illustrative and based on the analysis of the chemical structure and comparison with similar compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For **Neticonazole Hydrochloride**, both <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra would



provide key information about the arrangement of protons and carbon atoms, respectively.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Neticonazole Hydrochloride** 

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.8 - 7.2	m	4H	Aromatic protons (phenyl ring)
7.1 - 6.9	m	3H	Imidazole protons
6.5	S	1H	Vinylic proton
4.0	t	2H	-O-CH <sub>2</sub> -
2.3	S	3H	-S-CH₃
1.8 - 1.2	m	6H	-CH2-CH2-CH2-
0.9	t	3H	-CH₃

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Neticonazole Hydrochloride** 

Chemical Shift (δ) ppm	Assignment
157.0	Aromatic C-O
145.0	Imidazole C
140.0	Vinylic C
130.0 - 115.0	Aromatic and Imidazole C
110.0	Vinylic C
68.0	-O-CH <sub>2</sub> -
31.0, 28.0, 22.0	-CH2-CH2-CH2-
15.0	-S-CH₃
14.0	-CH₃



### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Representative IR Absorption Bands for Neticonazole Hydrochloride

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Strong	Aliphatic C-H stretch
1600 - 1450	Medium-Strong	C=C and C=N stretching (aromatic and imidazole rings)
1250 - 1000	Strong	C-O stretching (ether)
750 - 700	Strong	C-H out-of-plane bending (aromatic)
700 - 600	Medium	C-S stretch

#### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For **Neticonazole Hydrochloride**, the molecular ion peak ([M+H]+) would be expected around m/z 339, corresponding to the protonated molecule.

Table 4: Expected Mass Spectrometry Fragmentation Data for Neticonazole Hydrochloride



m/z	Proposed Fragment Ion
339	[M+H] <sup>+</sup> (protonated molecule)
303	[M - CI]+
271	[M - C5H11O]+
189	[C7H5N2S]+
69	[C <sub>4</sub> H <sub>5</sub> N <sub>2</sub> ] <sup>+</sup> (imidazole fragment)

# **Experimental Protocols**

The following are detailed, generalized methodologies for the spectroscopic analysis of a small molecule pharmaceutical compound such as **Neticonazole Hydrochloride**.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve approximately 5-10 mg of **Neticonazole Hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.



- Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
- Process the data similarly to the <sup>1</sup>H NMR spectrum.

### **IR Spectroscopy Protocol**

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of Neticonazole Hydrochloride (approx. 1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Place the sample in the beam path and record the sample spectrum.
  - The spectrum is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify characteristic absorption bands and assign them to the corresponding functional groups.

#### **Mass Spectrometry Protocol**

- Sample Preparation: Prepare a dilute solution of Neticonazole Hydrochloride (e.g., 1 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization



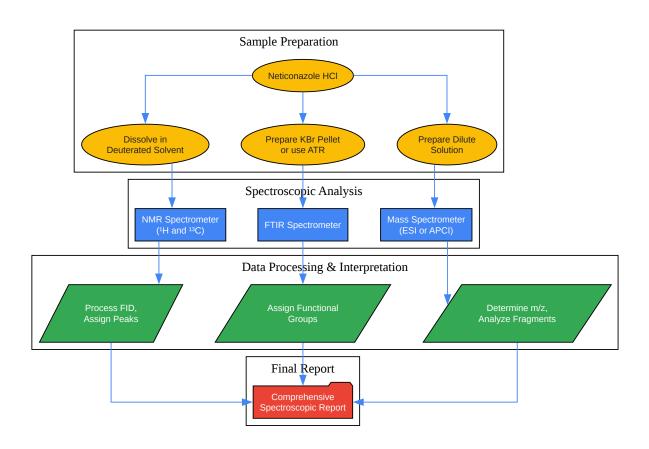
(APCI).

- Data Acquisition:
  - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
  - Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation pattern.
- Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.

# **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound.





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Caption: Workflow for Spectroscopic Analysis.

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#### References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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